molecular formula C12H14N2O3 B2744917 Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate CAS No. 910443-39-9

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate

Cat. No.: B2744917
CAS No.: 910443-39-9
M. Wt: 234.255
InChI Key: AJPYCOBVPXMNPP-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrolidine-3-carboxylate esters. One common method includes the use of pyridine-3-carboxaldehyde and methyl 5-oxo-pyrrolidine-3-carboxylate under acidic conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of a pyridine and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications.

Properties

IUPAC Name

methyl 5-oxo-1-(pyridin-3-ylmethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(16)10-5-11(15)14(8-10)7-9-3-2-4-13-6-9/h2-4,6,10H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYCOBVPXMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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